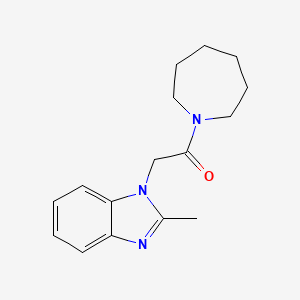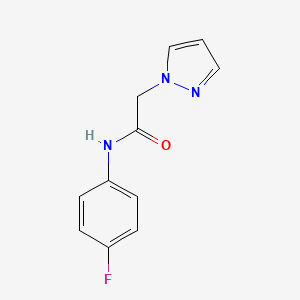![molecular formula C12H15N5O B7460318 N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)
N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide, commonly known as AMPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AMPTP belongs to the class of triazole-based compounds that possess antifungal, antibacterial, and anticancer properties.
作用机制
AMPTP exerts its anticancer effects by inhibiting the activity of the enzyme phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of adrenaline and noradrenaline. By inhibiting PNMT, AMPTP can reduce the levels of these neurotransmitters, leading to the inhibition of cancer cell growth. AMPTP also possesses antifungal and antibacterial properties by disrupting the cell membrane of these microorganisms.
Biochemical and Physiological Effects:
AMPTP has been shown to have a variety of biochemical and physiological effects. Studies have shown that AMPTP can induce apoptosis, or programmed cell death, in cancer cells. AMPTP has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, AMPTP has been shown to reduce the levels of inflammatory cytokines, which are involved in the development of various diseases.
实验室实验的优点和局限性
AMPTP has several advantages for lab experiments, including its stability and ease of synthesis. However, there are also some limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of AMPTP, including its potential use as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Further studies are needed to determine the optimal dosage and administration of AMPTP for these applications. In addition, the development of new derivatives of AMPTP may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, AMPTP is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AMPTP possesses anticancer, antifungal, and antibacterial properties and has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use, AMPTP has several advantages for lab experiments, including its stability and ease of synthesis. Future studies will continue to explore the potential applications of AMPTP in the treatment of various diseases.
合成方法
AMPTP can be synthesized using a variety of methods, including the reaction of 1,3-dibromo-2-propanol with 3-aminomethylphenylboronic acid in the presence of palladium catalysts. Another method involves the reaction of 3-aminomethylphenylboronic acid with 1,2,4-triazole-1-carboxylic acid in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
科学研究应用
AMPTP has been extensively studied for its potential therapeutic applications, including its anticancer properties. Studies have shown that AMPTP can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. AMPTP has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9(17-8-14-7-15-17)12(18)16-11-4-2-3-10(5-11)6-13/h2-5,7-9H,6,13H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHHFDMMIFRWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)CN)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)


![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)

![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)







